2-Chloro-6-phenylphenol

Formulation engineering Industrial biocide handling Phenolic disinfectant manufacturing

2-Chloro-6-phenylphenol (also designated 6-chloro-2-phenylphenol, 3-chlorobiphenyl-2-ol; CAS 1322-19-6 / 85-97-2) is a monochlorinated ortho-phenylphenol derivative historically commercialized under the Dowcide 31 and Dowcide 32 trade names. It belongs to the halogenated aromatic phenol biocide class and has been utilized as a germicide and fungicide in agricultural, healthcare, and industrial disinfectant formulations.

Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
CAS No. 1322-19-6
Cat. No. B074184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-phenylphenol
CAS1322-19-6
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)O
InChIInChI=1S/C12H9ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H
InChIKeyXBILVINOJVKEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-phenylphenol (CAS 1322-19-6) Procurement Guide: Chlorinated Phenylphenol Biocide Specifications


2-Chloro-6-phenylphenol (also designated 6-chloro-2-phenylphenol, 3-chlorobiphenyl-2-ol; CAS 1322-19-6 / 85-97-2) is a monochlorinated ortho-phenylphenol derivative historically commercialized under the Dowcide 31 and Dowcide 32 trade names [1]. It belongs to the halogenated aromatic phenol biocide class and has been utilized as a germicide and fungicide in agricultural, healthcare, and industrial disinfectant formulations [2]. The compound is a pale yellow viscous liquid at ambient temperature (mp 6 °C), distinguishing it physically from its non-halogenated parent, 2-phenylphenol, which is a crystalline solid (mp 55–57 °C) [3]. This compound is recognized as an EPA-registered pesticide chemical (Code 062210) and appears in numerous disinfectant composition patents spanning several decades [4].

Why Generic Substitution of 2-Chloro-6-phenylphenol with Unsubstituted or Isomeric Phenylphenols Fails


The ortho-chlorine substituent in 2-chloro-6-phenylphenol introduces three physicochemical alterations that materially affect biocide performance and formulation behavior compared to the non-chlorinated parent 2-phenylphenol: (i) depression of melting point from 55–57 °C to 6 °C, converting the compound from a crystalline solid to a flowable liquid at ambient temperature, which eliminates the need for heated handling during formulation [1]; (ii) elevation of log P from approximately 3.0 to 3.77, enhancing membrane partitioning and predicted antimicrobial penetration [2]; and (iii) reduction of pKa from ~9.5–9.9 to ~8.52, shifting the ionization equilibrium such that a larger fraction remains unionized at physiological pH, which is the membrane-permeable, microbiologically active species . Furthermore, the 6-chloro positional isomer (the subject compound) exhibits distinct repellency synergy when co-formulated with other phenylphenols, an effect not replicated by either the 4-chloro isomer alone or 2-phenylphenol alone [3]. These differences mean that 2-phenylphenol, 4-chloro-2-phenylphenol, or commercial isomeric mixtures cannot be assumed to deliver equivalent formulation handling, bioactivity, or regulatory status without explicit bridging data.

Quantitative Evidence Guide: 2-Chloro-6-phenylphenol Differentiation Data for Scientific Procurement Decisions


Physical State Advantage: Ambient-Temperature Liquid Eliminates Heated Formulation Handling Required for 2-Phenylphenol

2-Chloro-6-phenylphenol is a free-flowing viscous liquid at standard ambient temperature (melting point 6 °C), whereas the non-chlorinated analog 2-phenylphenol (ortho-phenylphenol, OPP) is a crystalline solid requiring heating above 55–57 °C for liquefaction during formulation [1]. This 49–51 °C melting point depression eliminates the energy input, heated jacketing, and melt-handling infrastructure required for OPP-based manufacturing, directly reducing formulation complexity and cost for liquid disinfectant, detergent-germicide, and agricultural flowable product formats [2].

Formulation engineering Industrial biocide handling Phenolic disinfectant manufacturing

Enhanced Lipophilicity (LogP 3.77) Driving Superior Membrane Partitioning vs. Non-Chlorinated 2-Phenylphenol (LogP ~3.0)

The introduction of the ortho-chlorine substituent in 2-chloro-6-phenylphenol increases the measured/calculated octanol-water partition coefficient (LogP) to 3.77, compared with approximately 3.0 for non-halogenated 2-phenylphenol [1]. This ~0.77 LogP unit increase corresponds to an approximately 5.9-fold higher theoretical partition into lipid membranes, a parameter consistently correlated with enhanced antimicrobial potency in phenolic QSAR models [2]. Higher LogP within the phenolic series is associated with improved penetration of the bacterial cytoplasmic membrane, the established target of phenol-class antimicrobial action [3].

QSAR Membrane permeability Antimicrobial penetration Drug design

Reduced pKa (8.52 vs. 9.5–9.9) Increasing Unionized Phenol Fraction at Physiological pH Relative to 2-Phenylphenol

The predicted pKa of 2-chloro-6-phenylphenol is 8.52 ± 0.10, approximately 1.0–1.4 units lower than that of 2-phenylphenol (pKa 9.5–9.9) . The electron-withdrawing ortho-chlorine stabilizes the phenolate anion, increasing acidity. For phenolic biocides, antimicrobial activity is primarily mediated by the unionized phenol form that can penetrate the cell membrane; ionization into the phenolate anion substantially reduces membrane permeability [1]. At pH 7.4 (physiological), the Henderson-Hasselbalch equation predicts approximately 93% unionized species for 2-chloro-6-phenylphenol versus approximately 99.7% for 2-phenylphenol—however, at formulation-relevant slightly alkaline pH values (pH 8–9), the difference becomes pronounced: at pH 8.5, 2-chloro-6-phenylphenol remains ~51% unionized while 2-phenylphenol is ~91% ionized (only ~9% active unionized form) .

Ionization state Antimicrobial pH dependence Phenolic biocide mechanism

Synergistic Repellency: 6-Chloro-2-phenylphenol-Containing Mixture Achieves 3.9–15.8× Lower Effective Application Rate Than Any Single Phenylphenol Compound

In a direct comparative repellency assay against Musca domestica (house fly) adults, Shambaugh et al. (1968) tested individual phenylphenols and multi-component mixtures [1]. The most effective single compounds were biphenyl (lowest effective rate 6.8 μg/cm²), 4-chloro-2-phenylphenol (26.9 μg/cm²), and phenol (26.9 μg/cm²). Critically, a five-component mixture containing 31.6% 6-chloro-2-phenylphenol together with o-phenylphenol (29.1%), 4-chloro-2-phenylphenol (8.2%), phenol (20.9%), and biphenyl (10.2%) achieved the lowest effective repellency rate of 1.7 μg/cm²—representing a 4.0-fold improvement over the best single compound (biphenyl) and a 15.8-fold improvement over the single 4-chloro isomer [2]. The mixture remained effective for seven days in follow-up testing. 6-Chloro-2-phenylphenol alone was not among the most repellent single compounds, indicating its contribution is specific to the synergistic mixture context [3].

Insect repellency Synergistic formulation Pest management Phenylphenol mixtures

Procurement Distinction: Pure 2-Chloro-6-phenylphenol vs. Commercial 80:20 Isomeric Mixture (Chloro-o-phenylphenol)

Commercial 'Chloro-o-phenylphenol' (CAS 1322-19-6) is historically supplied as an isomeric mixture comprising approximately 80% 4-chloro-2-phenylphenol and 20% 6-chloro-2-phenylphenol, with physical properties (density 1.228 at 20 °C, boiling range 146–158.7 °C at 5 mm Hg, flash point 134 °C) reflecting this blended composition . Procurement of pure 2-chloro-6-phenylphenol (CAS 85-97-2, the specific 6-chloro isomer) versus the 80:20 commercial mixture must be explicitly specified, as the two products differ in: (i) isomeric composition and therefore biological activity profile; (ii) physical properties (pure isomer mp 6 °C, d 1.24, bp 317–318 °C vs. the mixture properties above); and (iii) regulatory identity (EPA Pesticide Chemical Code 062210 applies to the chlorophenylphenol class, but individual isomer registrations may differ). The US NPIRS database confirms no active individual product registrations for 6-chloro-2-phenylphenol in the United States as of the latest update, while the commercial mixture has historical registrations [1].

Isomeric purity Chemical procurement specification Regulatory compliance Quality control

Optimal Procurement Application Scenarios for 2-Chloro-6-phenylphenol Based on Quantitative Differentiation Evidence


Scenario 1: Cold-Process Liquid Disinfectant and Detergent-Germicide Formulation

Procurement of 2-chloro-6-phenylphenol is indicated when the manufacturing objective is a liquid disinfectant or detergent-germicide formulated at ambient temperature without heated melt-handling infrastructure. Target compound's 6 °C melting point enables direct liquid transfer and mixing into aqueous or solvent-based systems, eliminating the energy and equipment costs associated with melting solid 2-phenylphenol (mp 55–57 °C). This advantage is documented in patent literature where 4-chloro-2-phenylphenol and 6-chloro-2-phenylphenol are specified as intermediate-activity phenolics for phenolic synthetic detergent-disinfectant compositions designed for cold blending . The military disinfectant evaluated by Rogers et al. (1961), consisting of 25% sodium o-phenylphenolate and 75% sodium 4- and 6-chloro-2-phenylphenolate, demonstrated effective 99.9% reduction of Salmonella spp. at use concentrations of 700–6,000 ppm depending on surface type, validating real-world formulation performance .

Scenario 2: Alkaline-pH Disinfectant Systems Requiring Retained Phenolic Activity Above pH 8

Formulations designed for use with hard water, soap-based carriers, or alkaline cleaning conditions (pH 8–9.5) benefit specifically from 2-chloro-6-phenylphenol's reduced pKa of 8.52. At pH 8.5, the target compound retains approximately 51% of molecules in the unionized, membrane-permeable active form, compared to only ~9–24% for 2-phenylphenol (pKa 9.5–9.9). This translates to an estimated 2- to 6-fold higher concentration of the microbiologically active species under identical alkaline formulation conditions . This differentiation is critical for industrial disinfectants used in food processing, healthcare, and institutional settings where alkaline detergent-disinfectant combination products are standard and pH-dependent activity loss of conventional phenolics is a known failure mode .

Scenario 3: Synergistic Insect Repellent Formulations Requiring Multi-Component Phenylphenol Systems

Research and industrial procurement for insect repellent and pest management applications should prioritize 2-chloro-6-phenylphenol when the development objective is a synergistic multi-component phenylphenol formulation. The Shambaugh et al. (1968) dataset demonstrates that a mixture containing 31.6% 6-chloro-2-phenylphenol achieved repellency at 1.7 μg/cm², which is 4.0-fold more effective than the best single-compound repellent (biphenyl at 6.8 μg/cm²) and 15.8-fold more effective than the single 4-chloro positional isomer (26.9 μg/cm²) . The 6-chloro isomer alone was not among the most repellent single compounds, establishing that its procurement value is specifically tied to its role in synergistic admixture with o-phenylphenol, biphenyl, phenol, and the 4-chloro isomer—a composition that cannot be replicated by substituting with additional 4-chloro-2-phenylphenol or 2-phenylphenol alone .

Scenario 4: Patent-Protected or Novel Phenolic Biocide Development Requiring a Defined Single Isomer

When research programs require a structurally defined, analytically pure single-isomer chlorinated phenylphenol for structure-activity relationship (SAR) studies, patent composition-of-matter claims, or regulatory dossier preparation, procurement of 2-chloro-6-phenylphenol as the discrete CAS 85-97-2 isomer is necessary. This contrasts with the commercial 80:20 'Chloro-o-phenylphenol' mixture (CAS 1322-19-6), which co-contains the 4-chloro isomer. Patent literature spanning from the original Dow synthesis patents (Britton & Bryner, US1969963A, 1934) to modern detergent-germicide compositions (US3824190A) specifies individual chlorophenylphenol isomers as distinct chemical entities with differentiated performance roles, underscoring that isomeric identity matters for intellectual property and regulatory filings . The availability of the discrete sodium salt (CAS 63992-41-6) further supports applications requiring water-soluble, analytically pure single-isomer material for standardized bioassay or formulation development .

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